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molecular formula C11H15NO B8781518 N-Phenethylpropionamide CAS No. 6283-04-1

N-Phenethylpropionamide

Cat. No. B8781518
M. Wt: 177.24 g/mol
InChI Key: IABUULYQQIHCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140322

Procedure details

The title compound was prepared in a reaction between phenethylamine (12.1 g, 100 mmol), propionyl chloride (9.25 g, 100 mmol) and triethylamine (20 ml) in methylene chloride (200 ml). The product (10.1 g) was used without purification; MS [M+H]+ 178.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10](Cl)(=[O:13])[CH2:11][CH3:12].C(N(CC)CC)C>C(Cl)Cl>[C:3]1([CH2:2][CH2:1][NH:9][C:10](=[O:13])[CH2:11][CH3:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
9.25 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product (10.1 g) was used without purification

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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